molecular formula C12H11N3OS2 B278533 N-((3-Methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide

N-((3-Methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide

Cat. No.: B278533
M. Wt: 277.4 g/mol
InChI Key: NCBSEFLBPQTPAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

WAY-312084 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

WAY-312084 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Comparison with Similar Compounds

WAY-312084 is unique in its structure and activity compared to other similar compounds. Some similar compounds include:

    WAY-100635: A selective serotonin receptor antagonist.

    WAY-267464: A selective oxytocin receptor agonist.

    WAY-181187: A selective dopamine receptor antagonist.

These compounds differ in their molecular targets and mechanisms of action, highlighting the uniqueness of WAY-312084 .

Properties

Molecular Formula

C12H11N3OS2

Molecular Weight

277.4 g/mol

IUPAC Name

N-[(3-methylpyridin-2-yl)carbamothioyl]thiophene-2-carboxamide

InChI

InChI=1S/C12H11N3OS2/c1-8-4-2-6-13-10(8)14-12(17)15-11(16)9-5-3-7-18-9/h2-7H,1H3,(H2,13,14,15,16,17)

InChI Key

NCBSEFLBPQTPAA-UHFFFAOYSA-N

SMILES

CC1=C(N=CC=C1)NC(=S)NC(=O)C2=CC=CS2

Canonical SMILES

CC1=C(N=CC=C1)NC(=S)NC(=O)C2=CC=CS2

Origin of Product

United States

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